Cas no 53333-76-9 (2,2-dimethylpropane-1-sulfonyl chloride)
2,2-dimethylpropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-Propanesulfonyl chloride, 2,2-dimethyl-
- 2,2-DIMETHYL-PROPANE-1-SULFONYL CHLORIDE
- 2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE
- 2,2-dimethyl-1-propanesulfonyl chloride
- 2,2-dimethylbutylsulfonyl chloride
- 2,2-Dimethyl-propan-1-sulfonylchlorid
- 2,2-dimethyl-propane-1-sulphonyl chloride
- AB60386
- CTK8J0911
- EN300-82016
- KB-107970
- neopentyl chlorosulfate
- QC-4749
- BS-13112
- RSLHISYPEJMMDT-UHFFFAOYSA-N
- SY185522
- SCHEMBL349600
- AKOS005146261
- MFCD10697745
- 53333-76-9
- DB-355071
- AT12632
- DTXSID20503088
- 2,2-dimethylpropane-1-sulfonyl chloride
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- MDL: MFCD10697745
- Inchi: 1S/C5H11ClO2S/c1-5(2,3)4-9(6,7)8/h4H2,1-3H3
- InChI Key: RSLHISYPEJMMDT-UHFFFAOYSA-N
- SMILES: ClS(CC(C)(C)C)(=O)=O
Computed Properties
- Exact Mass: 170.0168285g/mol
- Monoisotopic Mass: 170.0168285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.5Ų
2,2-dimethylpropane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591013-10mg |
2,2-dimethylpropane-1-sulfonyl chloride |
53333-76-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D591013-50mg |
2,2-dimethylpropane-1-sulfonyl chloride |
53333-76-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | D591013-100mg |
2,2-dimethylpropane-1-sulfonyl chloride |
53333-76-9 | 100mg |
$ 185.00 | 2022-06-05 | ||
| abcr | AB522638-250 mg |
2,2-Dimethylpropane-1-sulfonyl chloride; . |
53333-76-9 | 250MG |
€679.60 | 2022-03-01 | ||
| abcr | AB522638-1 g |
2,2-Dimethylpropane-1-sulfonyl chloride; . |
53333-76-9 | 1g |
€1,167.00 | 2022-03-01 | ||
| A2B Chem LLC | AG21389-50mg |
2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE |
53333-76-9 | 95% | 50mg |
$301.00 | 2024-04-19 | |
| A2B Chem LLC | AG21389-100mg |
2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE |
53333-76-9 | 95% | 100mg |
$431.00 | 2024-04-19 | |
| A2B Chem LLC | AG21389-250mg |
2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE |
53333-76-9 | 95% | 250mg |
$602.00 | 2024-04-19 | |
| A2B Chem LLC | AG21389-500mg |
2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE |
53333-76-9 | 95% | 500mg |
$927.00 | 2024-04-19 | |
| A2B Chem LLC | AG21389-1g |
2,2-DIMETHYLPROPANE-1-SULFONYL CHLORIDE |
53333-76-9 | 95% | 1g |
$1179.00 | 2024-04-19 |
2,2-dimethylpropane-1-sulfonyl chloride Suppliers
2,2-dimethylpropane-1-sulfonyl chloride Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2,2-dimethylpropane-1-sulfonyl chloride
Introduction to 2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 53333-76-9)
2,2-dimethylpropane-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 53333-76-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical synthesis. This compound, characterized by its sulfonyl chloride functional group, serves as a versatile intermediate in the preparation of various biologically active molecules. Its unique structural properties make it particularly valuable in the development of novel therapeutic agents and fine chemicals.
The molecular structure of 2,2-dimethylpropane-1-sulfonyl chloride consists of a sulfonyl chloride moiety attached to a 2,2-dimethylpropan-1-yl backbone. This configuration imparts specific reactivity patterns that are highly useful in synthetic chemistry. The sulfonyl chloride group is known for its ability to participate in nucleophilic substitution reactions, making it an excellent electrophile for forming sulfonate esters, amides, and other derivatives. These derivatives are often critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.
In recent years, the application of 2,2-dimethylpropane-1-sulfonyl chloride has expanded significantly due to its role in the development of innovative drug candidates. For instance, researchers have leveraged this compound to synthesize sulfonamide-based inhibitors that target various enzymatic pathways involved in diseases such as cancer and inflammation. The ability to modify the 2,2-dimethylpropan-1-yl side chain provides chemists with a high degree of flexibility in designing molecules with tailored biological activities.
One of the most compelling aspects of CAS No. 53333-76-9 is its utility in constructing complex molecular architectures. The sulfonyl chloride functionality allows for efficient coupling with amines and alcohols under mild conditions, facilitating the rapid assembly of large and intricate molecules. This capability is particularly valuable in fragment-based drug discovery approaches, where small pharmacophores are linked together to form potent lead compounds.
Recent advancements in synthetic methodologies have further highlighted the importance of 2,2-dimethylpropane-1-sulfonyl chloride. For example, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents onto the sulfonyl group, enabling the creation of structurally diverse libraries for high-throughput screening. These techniques have accelerated the discovery process by allowing researchers to explore a broader chemical space with greater efficiency.
The pharmaceutical industry has also recognized the potential of this compound in developing next-generation therapeutics. Sulfonamides derived from CAS No. 53333-76-9 have shown promise as antiviral and antibacterial agents due to their ability to disrupt essential biological processes in pathogens. Additionally, modifications to the 2,2-dimethylpropan-1-yl group have been explored to enhance solubility and bioavailability, critical factors for drug efficacy and patient compliance.
Beyond pharmaceutical applications, 2,2-dimethylpropane-1-sulfonyl chloride finds utility in material science and industrial chemistry. Its reactivity makes it a valuable building block for synthesizing polymers and coatings with enhanced functional properties. For instance, sulfonate-based polymers exhibit improved water resistance and thermal stability, making them suitable for demanding industrial environments.
The synthesis of CAS No. 53333-76-9 typically involves the chlorosulfonation of 2-methylbutane followed by purification steps to isolate the desired product. While this process is well-established, ongoing research aims to optimize yield and purity through novel catalytic systems and green chemistry principles. Such efforts align with broader industry trends toward sustainable manufacturing practices.
In conclusion,2,2-dimethylpropane-1-sulfonyl chloride (CAS No. 53333-76-9) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in advancing drug discovery efforts worldwide. As research continues to uncover new applications for this versatile molecule,CAS No. 53333-76-9 is poised to remain a cornerstone of synthetic chemistry for years to come.
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